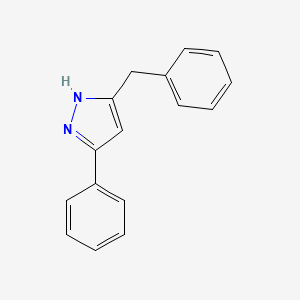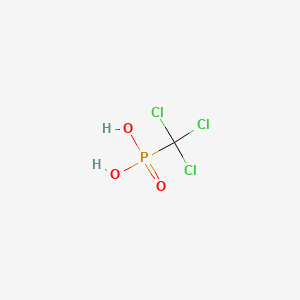
N-(3-Chlorophenyl)-2,4,6-trinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)-2,4,6-trinitroaniline is an organic compound characterized by the presence of a chlorophenyl group attached to a trinitroaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2,4,6-trinitroaniline typically involves the nitration of aniline derivatives. One common method is the reaction of 3-chloroaniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the aniline ring without causing over-nitration or degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the hazardous nature of the nitrating agents and the potential for explosive reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chlorophenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with varying degrees of oxidation.
Reduction: Diamines with reduced nitro groups.
Substitution: Substituted aniline derivatives with different functional groups.
Applications De Recherche Scientifique
N-(3-Chlorophenyl)-2,4,6-trinitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3-Chlorophenyl)-2,4,6-trinitroaniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress or other biochemical effects. The chlorophenyl group may also contribute to the compound’s overall reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Chlorophenethyl)-4-nitrobenzamide: Shares a similar chlorophenyl group but differs in the nitrobenzamide moiety.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains dichlorobenzamide structure with similar chlorophenyl substitution.
2-Chloro-N-(3-chlorophenyl)nicotinamide: Features a nicotinamide moiety with chlorophenyl substitution.
Uniqueness
N-(3-Chlorophenyl)-2,4,6-trinitroaniline is unique due to its trinitroaniline structure, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C12H7ClN4O6 |
|---|---|
Poids moléculaire |
338.66 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C12H7ClN4O6/c13-7-2-1-3-8(4-7)14-12-10(16(20)21)5-9(15(18)19)6-11(12)17(22)23/h1-6,14H |
Clé InChI |
GSRLJZRKZZUSPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964859.png)



![5-cyclohexyl-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964884.png)
![2-(2-Cyanoethyl)-3-methyl-1-(morpholin-4-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11964887.png)


![N'-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11964907.png)
![(2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11964919.png)

![5-(2-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964931.png)
![methyl 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11964935.png)

